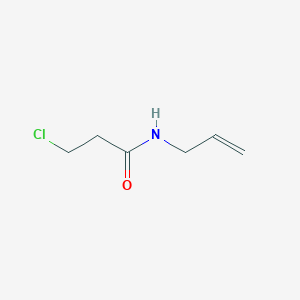

N-Allyl-3-chloropropanamide

Beschreibung

Contextualizing N-Allyl-3-chloropropanamide within Amide Chemistry and Organohalogen Compounds

The core of this compound is its amide functional group, a ubiquitous and fundamentally important linkage in both biological systems and synthetic materials. Amides are known for their stability and play crucial roles in the structure of proteins and various polymers. The "N-substituted" nature of this amide, specifically with an allyl group, introduces a site of reactivity that is not present in simple amides.

Simultaneously, the presence of a chlorine atom classifies this compound as an organohalogen compound. Halogenation is a powerful tool in organic synthesis and drug design, often used to modify the chemical and physical properties of molecules. numberanalytics.com The introduction of a halogen can influence a compound's reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com In the case of this compound, the chlorine atom on the propanamide backbone provides a handle for further chemical transformations.

Strategic Importance of Allylic Functionality and Halogenation in Synthetic Design

The allyl group (–CH2–CH=CH2) is a highly valuable functional group in organic synthesis. wikipedia.org Its double bond can participate in a wide array of reactions, and the adjacent "allylic" position exhibits enhanced reactivity. wikipedia.org This heightened reactivity allows for selective chemical modifications, making allylic compounds versatile intermediates in the synthesis of complex molecules. wikipedia.orguta.edu The ability of the allyl group to be selectively cleaved also makes it a useful protecting group for alcohols and amines in multi-step syntheses. fiveable.me

Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of modern synthetic chemistry. numberanalytics.com In drug discovery, adding halogens can improve a compound's ability to bind to its target, enhance its metabolic stability, and alter its pharmacokinetic properties. numberanalytics.comscispace.comacs.orgmdpi.com Chlorine, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and the design of new materials and pharmaceuticals. acs.org The combination of the reactive allyl group and the synthetically versatile chlorine atom in this compound creates a molecule with significant potential for the construction of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 106593-38-8 sigmaaldrich.com |

| Molecular Formula | C6H10ClNO bldpharm.com |

| Molecular Weight | 147.60 g/mol bldpharm.com |

| IUPAC Name | 3-chloro-N-prop-2-enylpropanamide guidechem.com |

| Melting Point | 49-50 °C guidechem.com |

| Boiling Point | 282.8°C at 760 mmHg guidechem.com |

| Density | 1.054 g/cm³ guidechem.com |

| Flash Point | 124.8°C guidechem.com |

Historical Trajectories and Current Research Trends for N-Substituted Chloropropanamides

The synthesis and study of N-substituted amides have a long history in organic chemistry. Specifically, N-substituted chloropropanamides have been utilized as intermediates in various synthetic pathways. For instance, the synthesis of N-substituted-(S)-2-chloropropanamides from (S)-2-chloropropionic acid and alkyl amines has been a subject of research. researchgate.net These compounds can serve as precursors for more complex molecules.

Current research continues to explore the utility of related structures. For example, N-substituted maleimides are copolymerized with olefins to create thermally stable polymers with tunable properties. researchgate.net Furthermore, studies on compounds like N-benzhydryl-2-chloropropanamide highlight their application as building blocks in the synthesis of organic compounds and as intermediates for pharmaceuticals. While direct historical accounts of this compound are not extensively detailed in readily available literature, the research on analogous N-substituted chloroamides provides a clear precedent for its potential applications. Recent studies have also investigated the role of chloropropanamide moieties in modulating biological systems, such as their interaction with iron regulatory proteins. nih.gov

Identifying Key Research Challenges and Future Opportunities for this compound

While the structural features of this compound suggest significant synthetic potential, its full exploitation presents both challenges and opportunities. A key challenge lies in the selective manipulation of its two reactive sites: the allyl double bond and the carbon-chlorine bond. Developing reaction conditions that allow for the modification of one site without affecting the other is crucial for its use as a versatile building block.

Future research opportunities for this compound are abundant. Its potential as a monomer in polymerization reactions, leveraging the reactivity of the allyl group, could lead to the development of new functional polymers. The strategic placement of the chlorine atom also makes it a candidate for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, its potential as a precursor for the synthesis of novel heterocyclic compounds and as a scaffold in medicinal chemistry warrants further investigation. The exploration of its reactivity in various catalytic systems could unlock new synthetic methodologies and expand its utility in advanced chemical research.

Eigenschaften

IUPAC Name |

3-chloro-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFBIGWWZQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286582 | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106593-38-8 | |

| Record name | 3-Chloro-N-2-propen-1-ylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106593-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Allyl 3 Chloropropanamide and Analogues

Exploration of Convergent and Divergent Synthetic Routes

The strategic construction of N-Allyl-3-chloropropanamide and its derivatives can be approached through both convergent and divergent synthetic pathways. These strategies offer distinct advantages in terms of efficiency, and the generation of molecular diversity.

Amidation Strategies Utilizing Allylamine (B125299) and 3-Chloropropanoic Acid Derivatives

The most direct and convergent approach to this compound involves the formation of an amide bond between allylamine and a derivative of 3-chloropropanoic acid. This is typically achieved by activating the carboxylic acid, most commonly as an acyl chloride. The reaction of 3-chloropropanoyl chloride with allylamine provides a straightforward route to the target compound.

A general procedure for this type of transformation involves the slow addition of the acyl chloride to a solution of allylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and the purity of the product.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 3-Chloropropanoyl chloride | Allylamine | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | This compound | High | General Knowledge |

This convergent approach is highly efficient for the specific synthesis of this compound.

Chloroacylation Approaches with Allylic Precursors

Divergent synthesis strategies can be employed to generate a library of related amide structures from a common intermediate. Starting from a more complex allylic precursor, a final chloroacylation step can introduce the 3-chloropropanamide moiety. For instance, a series of substituted allylamines could be synthesized and then reacted with 3-chloropropanoyl chloride to produce a variety of this compound analogues. This approach allows for the late-stage introduction of the chloroacyl group, enabling the synthesis of diverse molecules. rsc.org

An alternative divergent strategy could involve starting with a molecule containing a primary amide and an allyl group, and then performing modifications on other parts of the molecule. For example, a dearomative carbamoylation of arene π-systems can provide access to β-functionalized primary amides, which could then be further elaborated. chinesechemsoc.org

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and improved atom economy.

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has been extensively used for the synthesis of allylic amines and amides. nih.govthieme-connect.comacs.orgacs.orgthieme-connect.comresearchgate.net While direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, related transformations suggest its feasibility. For instance, palladium-catalyzed allylic C-H amination of alkenes could potentially be adapted. nih.gov

Palladium-catalyzed reactions of N-allylamides have been shown to proceed via the elimination of an isocyanate fragment, allowing for the transformation of the amide functionality. acs.org This reactivity could be harnessed in the design of novel synthetic routes to analogues.

The development of a palladium-catalyzed regioselective arylation of unprotected allylamines highlights the potential for functionalizing the allyl group within the target molecule or its precursors. acs.org

| Catalyst System | Substrate Type | Transformation | Potential Application | Reference |

| Palladium/dppf | Boc- and phthalimido-protected allylamines | Regioselective Heck arylation | Functionalization of the allyl moiety | nih.gov |

| Palladium catalyst | N-allylamides with a tethered nucleophile | Unimolecular fragment coupling with amide translocation | Synthesis of complex analogues | thieme-connect.comthieme-connect.com |

| Rhodium/BINAP | Allylic alcohols and aldehydes | Oxidative amidation | Alternative synthesis of N-allylamides | researchgate.net |

Organocatalysis and Biocatalysis for Enantioselective Synthesis

The presence of a stereocenter in analogues of this compound necessitates the use of enantioselective synthetic methods. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high enantioselectivity.

Organocatalysis: Chiral organocatalysts can be employed to control the stereochemical outcome of reactions. For instance, the enantioselective α-nitrogenation of α,α-disubstituted aldehydes using chiral diamine catalysts has been demonstrated, suggesting a potential route to chiral precursors for related amides. acs.org Organocatalytic methods have also been used for the enantioselective reductive bis-functionalization of secondary amides, which could be a strategy to construct chiral centers in this compound analogues. core.ac.uk A kinetic resolution of unsaturated amides via chlorocyclization using a chiral Lewis base organocatalyst has been reported, offering a method to separate enantiomers of related compounds. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases have been identified that can catalyze the amidation of various esters with amines, including allylamine, in water. acib.atnih.govacs.org A lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) has shown particular promise in forming amides from heteroaromatic ethyl esters and various amines, including allylamine, with high efficiency. acib.atnih.govacs.org This suggests a potential biocatalytic route to this compound by reacting an ethyl ester of 3-chloropropanoic acid with allylamine in the presence of a suitable lipase.

Engineered reductive aminases (RedAms) have been used to access chiral building blocks with multiple stereocenters through the reductive amination of ketones with allylamine. acs.org This approach could be used to synthesize chiral precursors to this compound analogues. Furthermore, a photoenzymatic method for the asymmetric synthesis of α-chloroamides has been developed, which could be a powerful tool for creating chiral analogues. nih.govresearchgate.net

| Catalytic Method | Catalyst | Transformation | Potential for Enantioselectivity | Reference |

| Organocatalysis | Chiral carbamate-monoprotected cyclohexa-1,2-diamine | α-Nitrogenation of aldehydes | High | acs.org |

| Biocatalysis | Lipase from Sphingomonas sp. HXN-200 (SpL) | Amidation of esters with amines | N/A for this reaction | acib.atnih.govacs.org |

| Biocatalysis | Engineered Reductive Aminase (RedAm) | Reductive amination of ketones with allylamine | High | acs.org |

| Photoenzymatic Catalysis | Evolved flavin-dependent "ene"-reductase | Hydroalkylation of olefins with α,α-dichloroamides | Excellent | nih.govresearchgate.net |

Mechanochemical Approaches for this compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.orgacs.orgresearchgate.netnih.govresearchgate.net Amide bond formation is a well-established reaction class in mechanochemistry.

The synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source under ball milling conditions has been demonstrated. nih.gov This suggests that a similar approach could be developed for this compound by reacting an ester of 3-chloropropanoic acid with an appropriate nitrogen source under mechanochemical conditions. Nickel-catalyzed defluorinative arylation of trifluoroacetamides has been achieved mechanochemically, showcasing the potential for C-N bond formation under these conditions. acs.org

| Reactants | Mechanochemical Method | Additives/Catalysts | Product Type | Reference |

| Ester and Calcium Nitride | Ball Milling | None | Primary Amide | nih.gov |

| Trifluoroacetamide and Arylboronic acid | Ball Milling | NiBr₂, DABCO, Dy₂O₃ | Aromatic Amide | acs.org |

While direct mechanochemical synthesis of this compound has not been specifically reported, the existing literature on mechanochemical amidation provides a strong basis for the development of such a process. beilstein-journals.orgresearchgate.netresearchgate.net

Synthesis of Substituted N-Allyl-chloropropanamide Derivatives

The synthesis of substituted N-allyl-chloropropanamide derivatives is primarily achieved through standard amidation reactions, with the most common method being the acylation of a substituted allylamine with 3-chloropropionyl chloride or its derivatives. This approach offers a straightforward and efficient route to a wide range of analogues, allowing for substitutions on either the allylamine or the acyl chloride moiety.

The fundamental reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This process results in the formation of an amide bond and the elimination of hydrogen chloride (HCl). chemguide.co.uk To neutralize the acidic HCl byproduct, the reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, or by using an excess of the starting amine. chemguide.co.uknih.gov

A general scheme for this synthesis is as follows: A substituted allylamine reacts with 3-chloropropionyl chloride in a suitable solvent, often with a base, to yield the corresponding this compound derivative.

Key reagents like 3-chloropropionyl chloride are commercially available or can be prepared via several standard methods, including the reaction of 3-chloropropionic acid with reagents like thionyl chloride or phosphorus trichloride. chemdad.comgoogle.com

While this method is broadly applicable, a notable side reaction is the elimination of HCl from the β-chloroamide product to form the corresponding N-allyl-acrylamide derivative. nih.gov This elimination is particularly favored under basic conditions or at elevated temperatures. nih.gov Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired chloropropanamide.

An alternative, though less common, method involves the coupling of 3-chloropropionic acid directly with an amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This avoids the generation of HCl but requires the removal of the dicyclohexylurea (DCU) byproduct. rsc.org

Research into related compounds provides specific examples of these synthetic strategies. For instance, the acylation of aniline (B41778) derivatives with 3-chloropropionyl chloride has been effectively used to produce various N-aryl-3-chloropropanamides. nih.gov One study detailed the synthesis of N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide by reacting the parent aniline with 3-chloropropionyl chloride in a mixture of dichloromethane (B109758) (DCM) and pyridine. nih.gov Similarly, various N-substituted-(S)-2-chloropropanamides have been successfully synthesized by coupling (S)-2-chloropropionic acid with different amines using DCC. researchgate.net

The following table presents findings from the synthesis of analogous N-aryl propanamide structures, demonstrating the typical yields and conditions that can be expected for these types of acylation reactions.

| Amine Reactant | Acyl Chloride | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Aniline | 3-Chloropropionyl chloride | N-phenyl-3-chloropropanamide | 80% | - | chemdad.com |

| 4-Methylaniline | 3-Chloropropionyl chloride | 3-chloro-N-(4-methylphenyl)propanamide | 85% | - | chemdad.com |

| 4-Chloroaniline | 3-Chloropropionyl chloride | 3-chloro-N-(4-chlorophenyl)propanamide | 70% | - | chemdad.com |

| 4-((10H-Phenoxazin-10-yl)sulfonyl)aniline | 3-Chloropropionyl chloride | N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide | Not specified | DCM, Pyridine, 1.5 h | nih.gov |

Mechanistic Investigations and Reactivity Studies of N Allyl 3 Chloropropanamide

Reactivity at the Amide Nitrogen and Carbonyl Center

The reactivity of the amide group in N-Allyl-3-chloropropanamide is dictated by the electronic interplay between the nitrogen lone pair and the carbonyl group. This interaction results in resonance stabilization, which imparts significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. libretexts.orgmasterorganicchemistry.com

Nucleophilic Reactions: The amide functional group is generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This reduced reactivity is a direct consequence of resonance stabilization, which makes the nitrogen-containing moiety (an amide anion, -NHR) a very poor leaving group. libretexts.orglibretexts.org Consequently, reactions such as hydrolysis require harsh conditions.

Hydrolysis: The conversion of this compound to 3-chloropropanoic acid and allylamine (B125299) can be achieved by heating in strong aqueous acid or base. libretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A subsequent proton transfer to the nitrogen atom makes it a better leaving group (allylamine). libretexts.org

Base-promoted hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Elimination of the allylamide anion is difficult, but the equilibrium can be driven forward by the deprotonation of the resulting carboxylic acid. libretexts.orglibretexts.org

Reduction: Like other amides, this compound can be reduced by potent hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding N-allylpropan-1-amine, without cleaving the C-N bond. libretexts.orglibretexts.org

Gold-Catalyzed Activation: A notable reaction involves the use of gold(III) complexes to induce amide bond cleavage in aqueous solutions. For amides containing a strategically positioned alkene, such as the allyl group in this compound, Au(III) can activate the double bond. This facilitates a 5-exo-trig intramolecular cyclization, where the carbonyl oxygen attacks the activated alkene. This process forms a highly reactive iminium intermediate, which is readily hydrolyzed to cleave the amide bond under mild conditions. nih.gov

Electrophilic Reactions: The nitrogen atom in an amide is significantly less nucleophilic and basic compared to an amine. masterorganicchemistry.com The resonance delocalization of the nitrogen's lone pair across the carbonyl group diminishes its availability to attack electrophiles. Therefore, direct electrophilic attack at the nitrogen is generally unfavorable under standard conditions.

The basicity of the nitrogen atom in this compound is markedly lower than that of a typical alkyl amine. This is a hallmark characteristic of the amide functional group. libretexts.org

Basicity: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl π-system, rendering it less available for bonding with a proton. libretexts.orgmasterorganicchemistry.com While alkylamines are basic with conjugate acid pKₐ values typically in the range of 9.5-11.0, amides are considered neutral or very weak bases. msu.edulibretexts.org The protonation of an amide typically occurs on the carbonyl oxygen rather than the nitrogen, as the resulting cation is resonance-stabilized.

Acidity: The N-H proton of a monosubstituted amide like this compound is weakly acidic, with pKₐ values generally in the range of 17-18 in water. This allows for deprotonation by strong bases. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the resulting conjugate base (an amido-enolate).

The table below illustrates the significant difference in basicity between amines and amides by comparing the pKₐ values of their corresponding conjugate acids. A higher pKₐ of the conjugate acid corresponds to a stronger base.

| Compound | Conjugate Acid | pKₐ of Conjugate Acid | Basicity |

| Ethylamine | CH₃CH₂NH₃⁺ | ~10.6 | Weakly Basic |

| Ammonia (B1221849) | NH₄⁺ | ~9.26 | Weakly Basic |

| Acetamide (example amide) | CH₃C(OH)NH₂⁺ | ~ -0.5 | Essentially Neutral |

This table demonstrates that amides are substantially weaker bases than amines.

Transformations Involving the Allylic Double Bond

The allyl group of this compound is a versatile functional handle, capable of participating in a wide array of chemical transformations that are distinct from the reactivity of the amide moiety.

The π-system of the allyl group can engage in various concerted pericyclic reactions. These reactions are valuable for forming cyclic structures in a stereospecific manner. stereoelectronics.org

Cycloaddition Reactions: The double bond can act as the 2π-electron component in cycloaddition reactions. alchemyst.co.uk

[4+3] Cycloadditions: It is possible for the allyl group to be converted into an allylic cation, which can then react with a 1,3-diene in a (4+3) cycloaddition to form seven-membered rings. This is a powerful method for synthesizing cycloheptane (B1346806) derivatives. rsc.orgwikipedia.org

[3+2] Cycloadditions: The allyl double bond can react with 1,3-dipoles (e.g., nitrile oxides, azides) in a [3+2] cycloaddition to generate five-membered heterocyclic rings. Microwave irradiation has been shown to accelerate such reactions involving allyl alcohols. researchgate.net

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. msu.edu

Aza-Claisen Rearrangement: While not a direct reaction of this compound itself, related N-allyl ynamide systems are known to undergo a thermal or palladium-catalyzed wiley-vch.dewiley-vch.de-sigmatropic rearrangement (aza-Claisen rearrangement) to form ketenimine intermediates. nih.gov This highlights the potential for the N-allyl framework to participate in such concerted rearrangements under suitable conditions. libretexts.org

The allylic position in this compound possesses C-H bonds that are significantly weaker (by about 15%) than typical sp³ C-H bonds. This makes them susceptible to hydrogen atom abstraction, initiating radical-based transformations. wikipedia.org

Radical Addition and Cyclization: The double bond can undergo radical addition. For instance, N-chloroamides can react with alkenes via a photochemical radical mechanism to achieve chloroamidation. thieme-connect.de Furthermore, N-allyl amides have been successfully employed as substrates in radical cyclization reactions, demonstrating their utility in constructing complex ring systems. ub.edu

Transition Metal-Catalyzed Radical Reactions: Modern synthetic methods increasingly utilize transition metals to catalyze allylic functionalization reactions that proceed through radical intermediates. rsc.org A notable example is the photoinduced, phosphine-catalyzed 1,3-difunctionalization of allyl carboxylates, which proceeds via a radical migration mechanism. nih.gov Such strategies expand the scope of possible modifications to the allyl group.

The following table summarizes some potential radical functionalization approaches applicable to the allyl group:

| Reaction Type | Reagents/Conditions | Outcome |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | Forms an allylic alcohol |

| Radical Addition | Radical Initiator (e.g., AIBN), H-Br | Addition of H and Br across the double bond |

| Chloroamidation | Photochemical conditions (hν), N-chloroamide | Intermolecular addition to another alkene |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Bu₃SnH | Formation of a cyclic structure (intramolecular) |

Isomerization and Rearrangement Processes

The N-allyl group can undergo several types of isomerization and rearrangement reactions, with the formation of enamides being particularly significant.

Isomerization to Enamides: A well-documented and synthetically useful transformation is the transition metal-catalyzed isomerization of N-allyl amides into the corresponding enamides (N-propenyl amides). nih.gov This process is often highly stereoselective, providing access to geometrically defined enamides which are valuable building blocks in organic synthesis. nih.gov

Catalysts: A variety of transition metal catalysts, including those based on rhodium (e.g., RhCl₃) and ruthenium, are effective for this transformation. nih.govnih.gov

Mechanism: Preliminary studies with RhCl₃ suggest that the catalyst serves a dual role. It first generates a rhodium hydride species that catalyzes the isomerization of the N-allyl amide to an enamide. Subsequently, an acid generated in situ can hydrolyze the enamide if a protic solvent is used. nih.gov

Allylic Rearrangement (Allylic Shift): In principle, nucleophilic substitution at the terminal carbon of the allyl group could proceed with a shift of the double bond, known as an S_N2' reaction. This pathway becomes competitive when the α-carbon is sterically hindered. wikipedia.org This type of rearrangement involves the nucleophile attacking the γ-carbon (the terminal CH₂), with concomitant migration of the double bond and expulsion of a leaving group from the α-carbon. wikipedia.org

Nucleophilic Displacement and Elimination Reactions at the Chloroalkyl Moiety

The 3-chloropropyl portion of the molecule contains a primary alkyl chloride, a classic electrophilic center susceptible to both nucleophilic substitution and elimination reactions. The outcome of a reaction at this site is highly dependent on the reaction conditions, particularly the nature of the nucleophile or base employed.

As a primary halide, the carbon atom bearing the chlorine is relatively unhindered, making it a prime candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.comlibretexts.org In this concerted mechanism, an incoming nucleophile attacks the electrophilic carbon, and the chloride ion departs simultaneously. libretexts.org This pathway is generally favored when using good nucleophiles that are not excessively basic or sterically hindered.

Alternatively, under the influence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur to form N-allylpropenamide. masterorganicchemistry.comiitk.ac.in In this process, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), while the C-Cl bond breaks and a double bond forms concurrently. youtube.com The competition between Sₙ2 and E2 pathways is a classic element of alkyl halide reactivity, with factors like base strength, steric hindrance, temperature, and solvent playing determining roles. masterorganicchemistry.comiitk.ac.in

Intramolecular vs. Intermolecular Cyclization Pathways

The presence of nucleophilic sites within the this compound structure, namely the amide nitrogen and the allyl group's π-bond, introduces the possibility of intramolecular reactions competing with intermolecular processes. researchgate.net

Intramolecular Cyclization: An intramolecular reaction involves two reactive sites within the same molecule. wikipedia.org In this compound, the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroalkyl chain to displace the chloride ion. This process would result in the formation of a six-membered heterocyclic ring, specifically 1-allyl-piperidine-2-one. The formation of five- and six-membered rings through intramolecular pathways is often kinetically and thermodynamically favored over corresponding intermolecular reactions due to a lower entropic cost. wikipedia.org Another potential, though less common, intramolecular pathway could involve the nucleophilic character of the allyl group's double bond, likely requiring activation by a Lewis acid, to attack the alkyl chloride and form a cyclized product. rsc.org

Intermolecular Cyclization: In contrast, an intermolecular reaction occurs between two separate molecules. If an external nucleophile is introduced into the reaction mixture, it will compete with the internal nucleophilic centers of this compound. researchgate.net For instance, the addition of an external amine, alkoxide, or other nucleophile could lead to a straightforward Sₙ2 substitution on the chloroalkyl chain, preventing cyclization. The prevalence of the intermolecular pathway over the intramolecular one is typically favored by higher concentrations of the external nucleophile.

The choice between these pathways can be controlled by reaction conditions, as detailed in the following table.

| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Reaction | Rationale |

| Concentration | Low (High Dilution) | High | At low concentrations, the probability of reactive sites within the same molecule finding each other is higher than the probability of two different molecules colliding. nih.gov |

| Nucleophile | Weak internal nucleophile (e.g., amide N) | Strong external nucleophile | A potent external nucleophile will react faster in an intermolecular fashion before the weaker internal nucleophile can react. |

| Temperature | Varies | Varies | Temperature can affect the rates of both reactions differently, but its influence is generally less predictable than concentration. |

| Solvent | Polar aprotic | Varies depending on nucleophile | Polar aprotic solvents can stabilize the transition state of Sₙ2 reactions without solvating the nucleophile excessively. iitk.ac.in |

Cross-Coupling and Organometallic Reactions

The chloroalkyl and allyl functionalities of this compound make it a versatile substrate for modern synthetic reactions involving organometallic intermediates and transition-metal catalysis.

Organometallic Reactions: The chloroalkyl group can be transformed to create an organometallic reagent. For example, reaction with an active metal like magnesium would produce the corresponding Grignard reagent. msu.edu This transformation inverts the reactivity of the terminal carbon from electrophilic to nucleophilic, opening up possibilities for reactions with a wide array of electrophiles such as aldehydes, ketones, and esters. msu.edu

Cross-Coupling Reactions: The carbon-chlorine bond serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmagtech.com.cn Catalytic systems based on palladium or nickel are commonly employed to couple the chloroalkyl moiety of this compound with various organometallic nucleophiles. magtech.com.cnnih.gov

Furthermore, the allyl group itself is a valuable participant in organometallic chemistry. It can form η³-allyl complexes with transition metals like palladium, which are key intermediates in many catalytic reactions, including the renowned Tsuji-Trost allylic substitution. ilpi.comsioc-journal.cn The dual presence of an alkyl halide and an allyl group allows for selective or sequential coupling reactions. For instance, an allyl-allyl cross-coupling could be envisioned to construct 1,5-diene structures, which are significant motifs in natural products. rsc.org

| Reaction Name | Coupling Partner (Nucleophile) | Metal Catalyst | Bond Formed |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Palladium | C-C |

| Negishi Coupling | Organozinc compound (e.g., R-ZnCl) | Palladium or Nickel | C-C |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium | C-N |

Tandem and Cascade Reactions Utilizing Multifunctional Reactivity of this compound

The term tandem or cascade reaction describes a sequence of two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates, under a constant set of reaction conditions. baranlab.orgrsc.org20.210.105 The structure of this compound is ideally suited for designing such elegant and efficient processes, as the product of an initial reaction at one functional group can be poised to react at the other.

A plausible palladium-catalyzed cascade could be initiated by the oxidative addition of a Pd(0) catalyst into the C-Cl bond. rsc.org The resulting organopalladium(II) intermediate could then undergo an intramolecular carbopalladation, where the newly formed nucleophilic carbon attacks the double bond of the allyl group. This cyclization step could be followed by a variety of terminating steps, such as β-hydride elimination or a reductive elimination, to regenerate the catalyst and yield a complex cyclic product.

Another potential cascade could be initiated by a radical-generating event. For example, photochemical conditions could trigger a radical addition to the alkene, which is then followed by a cyclization onto the alkyl chloride position, a process known as a radical cascade. thieme-connect.de Light-driven protocols have been shown to initiate cascade processes in related allyl-functionalized molecules, proceeding through carbon-centered radical species. unityfvg.it

A hypothetical cascade reaction is outlined below:

| Step | Reaction Type | Transformation |

| 1. Initiation | Intermolecular Nucleophilic Substitution | An external nucleophile (Nu⁻) attacks the chloroalkyl moiety, displacing the chloride ion. |

| 2. Cyclization | Intramolecular Michael Addition | Under basic conditions, the amide nitrogen is deprotonated and acts as a nucleophile, attacking the electron-deficient end of the newly formed α,β-unsaturated system (if Nu is an electron-withdrawing group). |

| 3. Tautomerization | Proton Transfer | The resulting enolate is protonated to yield the final, stable cyclic product. |

Applications of N Allyl 3 Chloropropanamide in Polymer Science and Materials Engineering

N-Allyl-3-chloropropanamide as a Monomer in Polymer Architectures

The dual functionality of this compound allows it to participate in various polymerization schemes, serving as a monomer, initiator, or chain transfer agent, which enables the design of complex polymer structures.

The radical polymerization of allyl monomers, such as this compound, is often characterized by specific kinetic behaviors. A primary challenge in the polymerization of allyl compounds is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allyl monomer. kyoto-u.ac.jp This process results in a stabilized, less reactive allyl radical, which can slow down the polymerization rate and lead to polymers with a relatively low degree of polymerization. kyoto-u.ac.jp

Kinetic studies on the polymerization of various allyl esters have shown that the rate of polymerization and the occurrence of degradative versus effective chain transfer are highly dependent on the monomer's structure. kyoto-u.ac.jp For instance, the presence of halogen-containing groups can influence the chain transfer process. kyoto-u.ac.jp

While specific kinetic data for the homopolymerization of this compound is not extensively documented, research on the closely related monomer, N-allyl-2-chloropropanamide, in conjunction with N-isopropylacrylamide (NIPAM), provides valuable insights. This combination was examined in a simultaneous chain- and step-growth radical polymerization. researchgate.netresearchgate.net This unique polymerization mechanism combines conventional radical chain growth with a step-growth process, allowing for the synthesis of polymers with high functionalities at both ends. researchgate.net The kinetics of such systems are complex, with the monomer feed ratio and the structure of the step-growth monomer significantly influencing the properties of the resulting polymer. researchgate.netresearchgate.net

Table 1: General Kinetic Features of Allyl Monomer Polymerization

| Kinetic Process | Description | Consequence |

|---|---|---|

| Initiation | A radical initiator decomposes to form primary radicals which then react with the monomer. | Starts the polymerization chain. |

| Propagation | The growing polymer radical adds to monomer units. | Chain growth and polymer formation. |

| Degradative Chain Transfer | A growing polymer radical abstracts an allylic hydrogen from a monomer molecule, creating a stable, less reactive allyl radical. | Leads to low molecular weight polymers and reduced polymerization rates. kyoto-u.ac.jp |

| Effective Chain Transfer | A radical transfers its activity to another molecule which can then initiate a new polymer chain. | Controls molecular weight without significantly reducing the rate. |

| Termination | Two growing radicals combine or disproportionate. | Ends the growth of polymer chains. |

This table presents generalized kinetic steps in allyl polymerization based on established principles.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. springernature.com ATRP relies on a reversible equilibrium between active, propagating radicals and dormant species, typically a polymer-halide. This equilibrium is mediated by a transition metal complex, commonly copper-based. springernature.comresearchgate.net

The structure of this compound, featuring a chloro-substituent, makes it a potentially suitable component for ATRP systems. The carbon-chlorine bond can act as an initiation site. Research on similar systems has shown that N-chlorosulfonamides can be used to initiate the ATRP of vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) in the presence of a copper complex. itu.edu.tr This suggests that the chloro-group on the propanamide moiety of this compound could similarly function as an ATRP initiator.

Furthermore, studies involving the related N-allyl-2-chloropropanamide have demonstrated its use in simultaneous chain- and step-growth radical polymerizations, which can produce polymers with controlled characteristics. researchgate.netresearchgate.net This approach leverages the halide initiator functionality and the olefin terminator (allyl group) to create polymers with high end-group functionalities. researchgate.net The ability to control the polymerization process is a key feature of CRP methods like ATRP. springernature.com

Design and Synthesis of Functional Polymers

The unique chemical structure of this compound allows for its use in creating functional polymers where its specific moieties can be exploited to achieve desired material properties.

Incorporating this compound units into a polymer backbone provides two distinct functional handles for tailoring properties: the allyl group and the chloro-substituent.

The Allyl Group: The pendant allyl group is a versatile functional site for post-polymerization modification. abo.finih.gov It can readily participate in "click" chemistry reactions, such as thiol-ene reactions, which are highly efficient and proceed under mild conditions. mdpi.com This allows for the grafting of various molecules, including biomolecules, drugs, or other polymers, onto the primary polymer chain, leading to materials with specialized functions. abo.fi

The Chloro Group: The reactive chlorine atom can be displaced through nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, further expanding the chemical diversity and properties of the resulting polymer.

A significant example of property tailoring is seen in the copolymerization of N-allyl-2-chloropropanamide with N-isopropylacrylamide (NIPAM). researchgate.netresearchgate.net The incorporation of the N-allyl-chloropropanamide monomer was found to strongly influence the thermoresponsivity of the resulting poly(NIPAM) copolymers. researchgate.net This demonstrates that even at the monomer level, N-allyl-chloropropanamide can be used to precisely tune the stimuli-responsive behavior of the final material.

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. sapub.org Their properties are largely determined by the nature and density of the cross-links within the network. The allyl functionality of this compound makes it an excellent candidate for creating cross-linked networks and hydrogels. mdpi.com

Polymers containing pendant allyl groups can be cross-linked through various mechanisms, most notably via thiol-ene "click" chemistry. mdpi.com In this process, a multifunctional thiol compound is reacted with the allyl groups, often initiated by UV light, to form a stable, covalently cross-linked network. mdpi.com This method is highly efficient and allows for the rapid formation of hydrogels under cytocompatible conditions. mdpi.com The mechanical properties and swelling behavior of these hydrogels can be controlled by adjusting the concentration of the allyl-functionalized polymer and the cross-linker. mdpi.com

The resulting hydrogels can have highly porous and interconnected microstructures, making them suitable for applications such as tissue engineering scaffolds and controlled drug release systems. mdpi.comnih.gov The dynamics of the cross-links play a crucial role in determining the material's properties, including its ability to release encapsulated cargo. nih.gov

Table 2: Potential Cross-linking Strategies for Allyl-Functionalized Polymers

| Cross-linking Method | Description | Advantages |

|---|---|---|

| Thiol-Ene Reaction | UV- or thermally-initiated addition of a thiol across the allyl double bond. | High efficiency, mild reaction conditions, "click" chemistry characteristics. mdpi.com |

| Free Radical Polymerization | The allyl group can copolymerize with other monomers or be cross-linked using a free radical initiator. | Versatile and widely used method. sapub.org |

| Metathesis | Olefin metathesis reactions can be used to form cross-links between allyl groups. | Can create dynamic or reversible cross-links. |

This table outlines common chemical strategies to form networks using the allyl group.

Responsive Polymeric Materials Derived from this compound

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or redox potential. nih.gov The incorporation of this compound can be a strategic approach to designing such materials.

As previously mentioned, the copolymerization of the related monomer N-allyl-2-chloropropanamide with N-isopropylacrylamide (NIPAM) has been shown to significantly affect the thermoresponsivity of the resulting copolymers. researchgate.netresearchgate.net The lower critical solution temperature (LCST) of these polymers, which is the temperature above which they become insoluble in water, could be tuned by varying the monomer feed ratios and the structure of the comonomers. researchgate.net This tunability is crucial for applications in areas like drug delivery, where a sharp and predictable response to physiological temperature is desired.

Furthermore, the pendant allyl and chloro groups on polymers derived from this compound serve as platforms to attach other stimuli-responsive moieties. For example, pH-responsive groups could be introduced via substitution of the chlorine atom, or light-sensitive molecules could be attached via the allyl group. This modular approach allows for the creation of multi-responsive materials capable of reacting to complex environmental cues. nih.gov

Thermoresponsive Polymer Systems

Thermoresponsive polymers, which exhibit a sharp change in their physical properties with temperature, are of significant interest for a variety of applications. The most studied of these is the lower critical solution temperature (LCST), where a polymer solution undergoes a reversible phase transition from a soluble to an insoluble state upon heating. This compound can be strategically employed in the synthesis of thermoresponsive polymer systems.

Furthermore, the allyl groups along the polymer chain can be utilized for crosslinking, leading to the formation of thermoresponsive hydrogels. nih.govnih.govmdpi.com These hydrogels can exhibit temperature-dependent swelling and deswelling behavior, a property that is highly sought after in applications like smart drug delivery systems and soft robotics. nih.govnih.gov The crosslinking density, controlled by the concentration of this compound in the copolymer, can be used to tailor the mechanical properties and the magnitude of the thermoresponsive volume change. mdpi.com

Table 1: Influence of Functional Monomers on the Lower Critical Solution Temperature (LCST) of Thermoresponsive Polymers

| Base Polymer | Functional Monomer | Effect on LCST | Rationale |

| Poly(N-isopropylacrylamide) | Hydrophilic comonomer | Increase | Increased overall hydrophilicity of the polymer chain. |

| Poly(N-isopropylacrylamide) | Hydrophobic comonomer | Decrease | Increased overall hydrophobicity of the polymer chain. |

| Poly(N,N-diethylacrylamide) | This compound (hypothetical) | Tunable | The allyl and chloro groups allow for post-polymerization modification to introduce either hydrophilic or hydrophobic moieties, thus enabling precise control over the LCST. |

This table provides a generalized overview of how copolymerization affects the LCST of thermoresponsive polymers, a principle applicable to copolymers containing this compound.

Stimuli-Responsive Soft Materials

Stimuli-responsive soft materials, often in the form of hydrogels, are capable of changing their properties in response to various external triggers such as pH, light, or specific molecules. rsc.orgmdpi.com The chemical structure of this compound offers multiple pathways to create such intelligent materials.

The chloropropanamide group is susceptible to nucleophilic substitution reactions, allowing for the introduction of pH-sensitive functionalities. For example, by reacting the chloro group with an amine-containing molecule that has an ionizable group, a pH-responsive polymer can be synthesized. rsc.orgnih.govresearchgate.net Such polymers can exhibit changes in their solubility or conformation as the pH of the surrounding environment changes, making them suitable for applications in targeted drug delivery to specific acidic or basic environments in the body. nih.govnih.gov

The allyl groups present in polymers of this compound serve as valuable handles for creating crosslinked networks, a fundamental feature of most soft materials like hydrogels. mdpi.com These hydrogels can be designed to be multi-responsive. For instance, a hydrogel could be both thermoresponsive, due to the incorporation of monomers like NIPAM, and pH-responsive, by functionalizing the chloro-groups with ionizable moieties. japsonline.com This dual-responsiveness allows for more complex and controlled behaviors in response to multiple environmental cues. rsc.org

Table 2: Strategies for Designing Stimuli-Responsive Polymers from this compound

| Stimulus | Functionalization Strategy | Resulting Behavior |

| pH | Nucleophilic substitution of the chloro group with ionizable amines or carboxylic acids. | Changes in swelling, solubility, or charge density with pH. rsc.orgresearchgate.net |

| Temperature | Copolymerization with thermoresponsive monomers (e.g., NIPAM). | Reversible phase transition (LCST) with temperature. nih.govrsc.org |

| Light | Post-polymerization modification of the allyl or chloro group with photo-responsive molecules. | Photo-induced changes in conformation, solubility, or network structure. |

| Redox | Introduction of redox-active groups via modification of the chloro or allyl functionalities. | Reversible changes in properties in response to oxidizing or reducing agents. |

This table outlines potential strategies for imparting stimuli-responsive properties to polymers derived from this compound based on established principles of polymer chemistry.

Polymer Analogous Reactions and Post-Polymerization Functionalization

A significant advantage of incorporating this compound into polymers is the ability to perform subsequent chemical modifications on the polymer backbone. This post-polymerization functionalization allows for the synthesis of a wide variety of functional materials from a single parent polymer. nih.govsemanticscholar.org

The allyl group is particularly amenable to a range of highly efficient and specific "click" chemistry reactions, most notably the thiol-ene reaction. nih.govsemanticscholar.org This reaction allows for the facile attachment of thiol-containing molecules to the polymer chain under mild conditions, often initiated by UV light or a radical initiator. wiley-vch.de This method can be used to introduce a vast array of functionalities, including bioactive molecules, fluorescent dyes, or moieties that alter the polymer's solubility or thermal properties. nih.govmdpi.com

Simultaneously, the chloro group on the propanamide side chain provides an alternative site for functionalization through nucleophilic substitution reactions. This dual reactivity allows for orthogonal modification strategies, where the allyl and chloro groups can be functionalized independently with different molecules in a stepwise manner. This opens up possibilities for creating complex, multifunctional polymer architectures. wiley-vch.de

Table 3: Examples of Post-Polymerization Modifications on Allyl-Functionalized Polymers

| Reaction Type | Reagent | Functional Group Introduced | Reference |

| Thiol-ene Click Chemistry | Thiol-containing fluorescent dye | Fluorescent label | nih.gov |

| Thiol-ene Click Chemistry | Mercaptoacetic acid | Carboxylic acid groups | mdpi.com |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide groups | mdpi.com |

| Bromination | Bromine | Dibromoalkane | nih.gov |

This table showcases common post-polymerization reactions performed on polymers with pendant allyl groups, which are directly applicable to polymers containing this compound.

Computational Chemistry and Spectroscopic Characterization in N Allyl 3 Chloropropanamide Research

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricacies of molecular systems. These methods allow for the elucidation of structural and electronic properties that are often difficult or impossible to determine experimentally.

Conformational Landscape and Energetics

The flexibility of N-Allyl-3-chloropropanamide, arising from the rotation around its single bonds, gives rise to a complex conformational landscape. Computational studies on similar N-allyl amides and propanamide derivatives suggest that the molecule can exist in several stable or metastable conformations. The primary degrees of freedom include the rotation around the N-C(allyl), C-C(propyl), and C-Cl bonds.

The relative energies of these conformers can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These calculations typically involve geometry optimization of different starting structures to locate the energy minima on the potential energy surface. The results of such analyses are often presented in a data table summarizing the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| Global Minimum | 0.00 | - |

| Conformer 2 | 1.25 | - |

| Conformer 3 | 2.10 | - |

| Conformer 4 | 3.50 | - |

This interactive table presents hypothetical relative energies for different conformers of this compound, illustrating the typical energy differences observed in such molecules. The key dihedral angles defining each conformer would be determined from the computational output.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide crucial insights into a molecule's nucleophilic and electrophilic character, as well as its kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, namely the nitrogen atom of the amide group and the π-system of the allyl group. The lone pair of electrons on the nitrogen atom and the π-electrons of the C=C double bond contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule. The carbonyl carbon of the amide group, due to the electronegativity of the oxygen atom, and the carbon atom bonded to the chlorine atom are expected to have significant LUMO coefficients. These regions represent the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can provide precise values for the HOMO and LUMO energies, which are instrumental in predicting the molecule's behavior in chemical reactions.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.50 | Amide Nitrogen, Allyl π-system |

| LUMO | -0.50 | Carbonyl Carbon, C-Cl bond |

| HOMO-LUMO Gap | 8.00 | - |

This interactive table provides representative energy values for the frontier molecular orbitals of this compound. These values are illustrative and would be determined with precision through quantum chemical calculations.

Transition State Analysis for Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. e3s-conferences.org For this compound, several reaction pathways can be envisaged, including intramolecular cyclization, which is a common reaction for N-allyl amides. researchgate.netrsc.org

One plausible reaction is the intramolecular cyclization to form a five-membered lactam ring. This reaction would involve the nucleophilic attack of the nitrogen atom or the double bond of the allyl group onto the carbon atom bearing the chlorine atom, with the subsequent departure of the chloride ion. Transition state theory can be employed to calculate the activation energy for this process, thereby providing a quantitative measure of the reaction's feasibility.

The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be located on the potential energy surface using various computational algorithms. The characterization of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. The calculated activation energy and the structure of the transition state offer invaluable insights into the reaction mechanism and can guide the design of experimental conditions to favor a particular outcome.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed information about individual molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of molecular ensembles and the influence of the environment on molecular properties and reactivity.

Intermolecular Interactions and Self-Assembly Prediction

This compound possesses functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding (via the N-H group of the amide) and dipole-dipole interactions (due to the polar C=O and C-Cl bonds). These interactions are crucial in determining the bulk properties of the substance, such as its melting point, boiling point, and solubility.

Molecular modeling techniques, often employing force fields, can be used to predict how molecules of this compound might interact with each other and potentially self-assemble into ordered structures in the solid state or in solution. Computational studies on amides have shown that hydrogen bonding and π-π stacking are significant driving forces for their self-assembly. researchgate.net By simulating the interactions between multiple molecules, it is possible to gain insights into the preferred packing arrangements and the resulting macroscopic properties.

Solvent Effects and Reaction Environment Simulations

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics (MD) simulations provide a means to explicitly model the solvent molecules and study their influence on the solute, this compound.

MD simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This can affect the conformational preferences of the molecule and the accessibility of its reactive sites. For instance, in a polar protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen of the amide can influence its reactivity.

Furthermore, MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) methods to study reaction mechanisms in a condensed phase. In a QM/MM simulation, the reacting molecules are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by a less computationally expensive molecular mechanics force field. This approach allows for the investigation of how the dynamic fluctuations of the solvent environment can influence the energy barrier of a reaction. Studies on amide bond formation and hydrolysis have demonstrated the importance of including explicit solvent molecules to obtain accurate descriptions of the reaction energetics.

Advanced Spectroscopic Probes for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, one would expect the ¹H NMR spectrum to show distinct signals for the allyl group protons (=CH₂, -CH=, and N-CH₂), the protons of the chloropropanamide backbone (-CH₂Cl and -C(=O)CH₂-), and the amide proton (N-H). The chemical shifts and coupling constants of these signals would provide critical information about the electronic environment and through-bond and through-space interactions.

Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the six carbon atoms in the molecule, corresponding to the allyl group (C=C and N-C), the carbonyl group (C=O), and the chlorinated alkyl chain (C-Cl and C-C=O).

A detailed conformational analysis could be performed by studying vicinal coupling constants and potentially through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to understand the preferred spatial orientation of the allyl and 3-chloropropyl groups relative to the amide bond. However, without published spectra and associated data, any discussion on the specific configuration and conformation of this compound remains speculative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic vibrational bands would be expected. The IR spectrum would likely be dominated by a strong absorption from the carbonyl (C=O) stretching of the amide group, typically found in the region of 1630-1690 cm⁻¹. Other expected signals include the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches of the allyl group and alkyl chain, the C=C stretch of the allyl group (around 1645 cm⁻¹), and the C-Cl stretch (typically in the 600-800 cm⁻¹ region).

Raman spectroscopy would provide complementary information, with the C=C double bond often showing a strong Raman signal. A detailed assignment of these vibrational modes, often supported by computational chemistry, is necessary for a complete structural characterization. The absence of such a study in the literature means that a definitive vibrational analysis for this compound cannot be presented.

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Identity

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₆H₁₀ClNO, molecular weight approximately 147.6 g/mol ), the mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak at M+2 with roughly one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation of this compound would likely proceed through several pathways, including cleavage of the C-Cl bond, fragmentation of the amide linkage, and rearrangements involving the allyl group. Common fragmentation patterns for amides could also be expected. rsc.org However, without an experimental mass spectrum, the specific fragmentation pathways and the relative abundances of the resulting ions are unknown.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal the precise conformation of the molecule in the solid phase and how the molecules pack together in the crystal lattice, potentially identifying any hydrogen bonding involving the amide group. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available.

Pharmacological and Biological Research Applications of N Allyl 3 Chloropropanamide Scaffolds

Design and Synthesis of N-Allyl-3-chloropropanamide-based Biologically Active Compounds

The this compound scaffold serves as a versatile starting point for the design and synthesis of novel biologically active compounds. Its inherent structural features, including the reactive allyl group, the electrophilic chloropropyl chain, and the central amide linkage, provide multiple avenues for chemical modification to explore and optimize interactions with biological targets. The synthesis of derivatives typically involves standard organic chemistry transformations, allowing for the systematic exploration of the chemical space around this core structure. Amide derivatives, in general, are associated with a wide range of biological activities, including antimicrobial and antitumor properties, making the this compound scaffold an attractive template for drug discovery.

Structural Modifications for Enhanced Activity and Selectivity

Structural modifications of the this compound scaffold are strategically employed to enhance biological activity and improve selectivity towards a specific target. These modifications can be systematically introduced at three primary locations: the allyl group, the amide functionality, and the chloropropyl moiety.

Modifications of the Allyl Group: The double bond in the allyl group can be subjected to various reactions such as hydrogenation, halogenation, or epoxidation to introduce new functionalities and alter the compound's steric and electronic properties. Furthermore, the terminal carbon of the allyl group can be functionalized to introduce bulkier substituents, aiming to probe specific binding pockets in a target protein.

Modifications of the Amide Linkage: The amide bond is crucial for the structural integrity of the molecule and can participate in hydrogen bonding with biological targets. The nitrogen atom can be substituted with different alkyl or aryl groups to modulate lipophilicity and steric hindrance. These modifications can influence the compound's pharmacokinetic properties and binding affinity.

Modifications of the Chloropropyl Chain: The chlorine atom is a reactive handle that can be displaced by various nucleophiles to introduce a wide array of functional groups. This position is ideal for introducing moieties that can interact with specific residues in a target's active site, potentially leading to increased potency and selectivity. For instance, replacing the chlorine with different heterocyclic rings or amino acid derivatives can introduce new hydrogen bonding or hydrophobic interactions.

A theoretical example of structural modifications to enhance activity is presented in the table below, illustrating how systematic changes can be envisioned to probe structure-activity relationships (SAR).

Table 1: Hypothetical Structural Modifications of this compound and Their Rationale

| Modification Site | Modification | Rationale for Enhanced Activity/Selectivity |

|---|---|---|

| Allyl Group | Saturation of the double bond (N-propyl-3-chloropropanamide) | To assess the importance of the π-system for target interaction. |

| Introduction of a phenyl group at the terminal carbon | To explore potential π-π stacking interactions within the binding site. | |

| Amide Nitrogen | Replacement of the allyl group with a benzyl (B1604629) group | To increase hydrophobicity and potentially enhance membrane permeability. |

| Introduction of a methyl group on the nitrogen | To prevent hydrogen bond donation and probe the steric tolerance of the binding pocket. | |

| Chloropropyl Chain | Substitution of chlorine with an azide (B81097) group | To introduce a potential photoaffinity labeling group or a precursor for triazole formation. |

| Substitution of chlorine with a morpholine (B109124) ring | To improve aqueous solubility and introduce a hydrogen bond acceptor. | |

| Substitution of chlorine with a thiol group | To potentially form covalent bonds with cysteine residues in the target protein. |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but improved properties. nih.govresearchgate.net These approaches are particularly valuable when the initial scaffold, such as this compound, presents challenges related to toxicity, metabolic instability, or patentability.

Scaffold Hopping: This strategy involves replacing the core structure of the molecule with a different, structurally distinct scaffold while maintaining the original orientation of the key functional groups responsible for biological activity. nih.govresearchgate.net For the this compound scaffold, one could envision replacing the central propanamide core with a heterocyclic ring system, such as a piperidine (B6355638) or a pyrrolidine, that can present the N-allyl and chloro-ethyl side chains in a similar spatial arrangement. For instance, scaffold hopping from indole-based compounds to indazoles has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. rsc.org This highlights the potential of such strategies to discover new chemical entities with improved pharmacological profiles.

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. nih.govresearchgate.net In the context of this compound, several bioisosteric replacements can be considered:

The amide bond can be replaced by other functionalities like a sulfonamide, a reverse amide, or an ester to modulate chemical stability and hydrogen bonding capacity.

The chlorine atom can be replaced by other halogens (e.g., fluorine or bromine) or bioisosteric groups such as a trifluoromethyl group (-CF3) or a cyano group (-CN) to alter the electronic properties and metabolic stability of the molecule.

These strategies, often guided by computational modeling, can lead to the discovery of novel compounds with enhanced therapeutic potential. nih.govresearchgate.net

In Silico Screening and Molecular Docking Studies of this compound Derivatives

Computational methods, including in silico screening and molecular docking, play a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. rsc.orgnih.gov These techniques are particularly useful for exploring the potential therapeutic applications of derivatives based on the this compound scaffold by predicting their interactions with biological targets.

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mui.ac.irnih.govresearchgate.net This method allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the binding site, providing insights into the molecular basis of biological activity. mui.ac.irnih.govresearchgate.net

For this compound derivatives, molecular docking studies can be employed to:

Identify Potential Biological Targets: By docking a library of this compound derivatives against a panel of known protein targets, it is possible to identify potential biological macromolecules with which these compounds may interact.

Elucidate Binding Modes: Docking simulations can reveal the specific binding poses of the derivatives within the active site of a target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Guide Structural Modifications: The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinities. For example, if a specific region of the binding pocket is unoccupied, the scaffold can be modified to include a functional group that can favorably interact with that region.

A study on analogs of 1-allyl-3-benzoylthiourea (B5185869) demonstrated the utility of molecular docking in predicting interactions with the DNA gyrase subunit B receptor. mui.ac.irnih.govresearchgate.net Although this study does not directly involve this compound, it showcases the applicability of such computational methods to allyl-containing compounds.

Table 2: Predicted Interactions of a Hypothetical this compound Derivative with a Kinase Active Site (Illustrative Example)

| Functional Group of Derivative | Interacting Residue in Kinase | Type of Interaction |

|---|---|---|

| Amide Carbonyl Oxygen | Lysine (backbone NH) | Hydrogen Bond |

| Amide NH | Glutamate (side chain C=O) | Hydrogen Bond |

| Allyl Group | Leucine, Valine | Hydrophobic Interaction |

| Chloropropyl Chain | Phenylalanine | Hydrophobic Interaction |

Virtual Screening for Novel Therapeutic Candidates

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

Starting with the this compound scaffold, a virtual library of derivatives can be generated by computationally adding a variety of substituents at the modifiable positions. This library can then be screened against the three-dimensional structure of a target protein using docking algorithms. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking candidates are selected for experimental validation.

This process allows for the rapid exploration of a vast chemical space and the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline.

Mechanistic Insights into Biological Activity

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. The chemical functionalities present in the scaffold suggest several potential mechanisms through which these compounds could exert their biological effects.

The presence of a reactive chloropropyl group suggests that these compounds may act as alkylating agents. The electrophilic carbon atom bearing the chlorine can be susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules, such as the sulfhydryl groups of cysteine residues or the nitrogen atoms in the side chains of histidine and lysine. This covalent modification of proteins could lead to the irreversible inhibition of enzyme activity or the disruption of protein-protein interactions.